1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16F3N3O2 and its molecular weight is 363.34. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Pesticide Application
The crystal structure of related compounds, such as benzoylurea pesticides, has been studied to understand their interaction mechanisms. For example, the structural analysis of flufenoxuron reveals how N—H⋯O hydrogen bonds and F⋯F contacts contribute to forming a three-dimensional architecture crucial for its pesticidal activity (Jeon et al., 2014).
Antidepressant Potential
Research into the therapeutic applications of ureas has led to the development of compounds acting as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile suggests a promising approach for treating depression, highlighting the compound's role in advancing antidepressant options (Matzen et al., 2000).
Antimicrobial and Antipathogenic Activities
New thiourea derivatives have been synthesized and characterized for their antipathogenic activity, demonstrating significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of urea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
CNS Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and shown to demonstrate anxiolytic and muscle-relaxant activities, marking them as potential central nervous system (CNS) agents. This highlights the significance of urea compounds in developing treatments for CNS disorders (Rasmussen et al., 1978).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOFBXCZAUWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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